5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring, substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-chloropyridine-3-carboxylic acid, is converted to its corresponding hydrazide using hydrazine hydrate.
Cyclization to Triazole: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the 1,2,4-triazole ring.
Thiol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and the compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Studies have shown that derivatives of this compound can inhibit specific enzymes and pathways critical for the survival of pathogens and cancer cells.
Industry
In industry, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in formulations designed to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The chlorine atom and thiol group can also participate in binding interactions, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to enhanced efficacy in its applications.
Properties
CAS No. |
1935142-84-9 |
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Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(5-chloropyridin-3-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-4(2-9-3-5)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
InChI Key |
UTXOUKSGWFOLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2=NC(=S)NN2 |
Purity |
95 |
Origin of Product |
United States |
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